5-(2,4,6-Trimethylphenyl)furan-2-carbaldehyde
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Overview
Description
5-(2,4,6-Trimethylphenyl)furan-2-carbaldehyde is an organic compound characterized by a furan ring substituted with a 2,4,6-trimethylphenyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4,6-Trimethylphenyl)furan-2-carbaldehyde can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, where furan is reacted with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to form furan-2-carbaldehyde. The subsequent Friedel-Crafts acylation with 2,4,6-trimethylbenzoyl chloride yields the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(2,4,6-Trimethylphenyl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Halogenation using bromine (Br2) in acetic acid or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 5-(2,4,6-Trimethylphenyl)furan-2-carboxylic acid.
Reduction: 5-(2,4,6-Trimethylphenyl)furan-2-methanol.
Substitution: Halogenated or nitrated derivatives of the furan ring.
Scientific Research Applications
5-(2,4,6-Trimethylphenyl)furan-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-(2,4,6-Trimethylphenyl)furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The furan ring’s aromatic nature allows it to participate in π-π interactions and hydrogen bonding, influencing its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
5-(3-Trifluoromethylphenyl)furan-2-carbaldehyde: Similar structure but with a trifluoromethyl group instead of trimethyl.
5-(4-Chlorophenoxy)methyl)furan-2-carbaldehyde: Contains a chlorophenoxy group instead of trimethylphenyl.
5-(Nitrophenyl)furan-2-carbaldehyde: Substituted with a nitro group instead of trimethyl.
Uniqueness
5-(2,4,6-Trimethylphenyl)furan-2-carbaldehyde is unique due to the presence of three methyl groups on the phenyl ring, which can influence its steric and electronic properties.
Properties
Molecular Formula |
C14H14O2 |
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Molecular Weight |
214.26 g/mol |
IUPAC Name |
5-(2,4,6-trimethylphenyl)furan-2-carbaldehyde |
InChI |
InChI=1S/C14H14O2/c1-9-6-10(2)14(11(3)7-9)13-5-4-12(8-15)16-13/h4-8H,1-3H3 |
InChI Key |
PCCJHTUAHNWAMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=CC=C(O2)C=O)C |
Origin of Product |
United States |
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